The compound falls under the category of pyridine derivatives, which are known for their diverse biological properties. Pyridine derivatives have been extensively studied for their roles in pharmaceuticals, agrochemicals, and materials science. Specific references to this compound can be found in patents that describe various derivatives and their synthesis methods, indicating its relevance in drug discovery and development .
The synthesis of (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol typically involves several key steps:
Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
The molecular structure of (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol can be described as follows:
Crystallographic studies reveal that the compound exhibits specific dihedral angles between functional groups, which can influence its reactivity and interaction with biological targets .
(2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol participates in various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity .
The mechanism of action for (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol is primarily linked to its interaction with biological targets such as enzymes or receptors:
Studies have shown that modifications in the molecular structure can significantly affect binding affinity and selectivity towards these biological targets .
The physical and chemical properties of (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol include:
These properties are essential for determining the compound's behavior in various formulations and applications .
(2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol has several notable applications:
Research continues into optimizing its efficacy and exploring new applications within these fields .
The systematic naming of (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol follows IUPAC conventions prioritizing functional group hierarchy and stereodescriptors. The parent chain is propane-1,2-diol, indicating a three-carbon backbone with hydroxyl groups at C1 and C2. The pyridin-4-yloxy substituent at C3 denotes an ether linkage to the 4-position of the pyridine ring. The stereochemical designation (2R) specifies the absolute configuration at the chiral C2 carbon. Alternative nomenclature includes (2R)-3-(Pyridin-4-yloxy)propane-1,2-diol, omitting brackets per common practice [5] [6].
Structurally, the molecule integrates three key domains:
Table 1: Systematic Nomenclature Variations for (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol
Nomenclature System | Name | Context |
---|---|---|
IUPAC Preferred | (2R)-3-(Pyridin-4-yloxy)propane-1,2-diol | Systematic naming |
CAS Registry | See analogs: 3-(9H-Carbazol-4-yloxy)propane-1,2-diol (123119-89-1) [8] | Database identifiers |
Stereochemical | (R)-3-[(4-Pyridyl)oxy]-1,2-propanediol | Emphasizing chirality |
Functional Group | 4-((2R)-2,3-Dihydroxypropoxy)pyridine | Pyridine as parent |
Spectroscopic signatures include:
The stereochemistry critically influences physicochemical properties: the (R)-enantiomer exhibits a specific rotation [α]D²⁵ = +8.7° (c 1.0, MeOH) compared to -8.5° for the (S)-form, with melting points ~163–165°C for enantiopure solids [2]. Computational models indicate the (R)-configuration stabilizes intramolecular H-bonding networks by 1.8 kcal/mol over (S) in aqueous phases, enhancing solubility (log S = -0.95) [5] [8].
The synthetic lineage of (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol originates from early 20th-century pyridine chemistry and asymmetric synthesis advancements. Pyridine itself was first isolated in 1849 by Anderson from bone oil [1], but practical syntheses of 4-substituted pyridines emerged only after Ramsay's 1876 demonstration of acetylene-hydrogen cyanide cyclization [1]. The critical 4-hydroxypyridine precursor became accessible through Chichibabin amination-oxidation sequences developed in the 1940s.
Key milestones include:
Table 2: Evolution of Synthetic Approaches to Chiral Pyridyloxy Diols
Era | Method | Key Advance | Limitations |
---|---|---|---|
1970–1990 | Racemic Alkylation | Williamson ether synthesis | Low yields (30–40%), racemic mixture |
1990–2010 | Chiral Resolution | Diastereomeric salt formation | Multi-step, <50% recovery of desired enantiomer |
2000–Present | Catalytic Asymmetry | Sharpless epoxidation/glycidol opening | Requires chiral catalysts, high ee (>95%) [4] |
2010–Present | Enzymatic Desymmetrization | Lipase-catalyzed acylation | Substrate specificity issues |
Modern catalytic methods employ Jacobsen hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin followed by nucleophilic substitution, achieving 99% ee and 85% isolated yield under mild conditions [4]. The compound's role expanded beyond synthetic intermediates to bioactive scaffolds, exemplified by its structural similarity to chloramphenicol base intermediates like (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 716-61-0) [2]. Current research focuses on continuous-flow enantioselective synthesis and derivatization for kinase inhibitors and biodegradable surfactants [7] [8].
Despite its synthetic accessibility and modular structure, fundamental knowledge gaps impede the targeted application of (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol in advanced technologies. Four critical research imperatives demand attention:
The amphiphilic character of this diol (calculated hydrophilic-lipophilic balance 14.2) suggests untapped potential in surfactant design. Analogous glycerol-based pyridinium surfactants exhibit critical micelle concentrations (CMC) of 0.8–1.5 mM, lowering surface tension to 32 mN/m [7]. However, the non-quaternized derivative lacks systematic studies on:
Enzymatic synthesis routes could overcome limitations of chemical methods (high catalyst loading, metal residues). Unresolved questions include:
Structural analogs demonstrate bioactivity (e.g., carbazol-4-yloxy propanediols as antihypertensive intermediates [8]), yet target engagement requires optimization:
No ab initio or QM/MM studies exist for this molecule, creating uncertainties in:
Addressing these gaps requires interdisciplinary collaboration, with priorities including high-throughput screening of catalytic systems for enantioselective synthesis, micellar property characterization, and in vitro assessment of target modulation in disease-relevant pathways.
Table 3: Priority Research Areas for (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol
Research Priority | Current Knowledge Gap | Methodology for Advancement |
---|---|---|
Supramolecular Chemistry | Micellization thermodynamics | Isothermal titration calorimetry, neutron scattering |
Biological Activity | Target identification | Phenotypic screening vs kinase/GPCR libraries |
Synthetic Innovation | Cost-effective enantioselection | Immobilized enzyme/transition metal catalysis |
Computational Design | Conformational landscape | MP2/cc-pVTZ optimization, QM/MM free energy mapping |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7